3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide
Overview
Description
3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C17H10ClN3O5 and its molecular weight is 371.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0308981 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymer Synthesis and Characterization
Polymer synthesis research has utilized similar acrylamides for the development of ordered polyamides through direct polycondensation techniques. These polymers demonstrate inherent viscosities and structure verification through various methods, contributing to advancements in materials science and engineering (Ueda & Sugiyama, 1994). Additionally, UV cross-linkable polymers based on triazine have been synthesized, showing enhanced photocrosslinking rates and thermal stability, which are pivotal for applications in coatings and electronic materials (Suresh et al., 2016).
Chemical Synthesis and Molecular Structure
In the realm of organic synthesis, research has focused on the condensation reactions of related acrylamides leading to the formation of novel compounds with potential applications in medicinal chemistry and materials science. For instance, rearrangement reactions involving cyanoacrylamides have been studied for their ability to produce diverse molecular structures, which are crucial for the development of new pharmaceuticals and organic materials (Yokoyama, Hatanaka, & Sakamoto, 1985).
Anticorrosive Applications
Research into acrylamide derivatives has also explored their efficacy as corrosion inhibitors, particularly for metals in acidic environments. Studies have shown that certain acrylamide derivatives can significantly reduce corrosion in metals like copper, highlighting their potential in industrial applications to prolong the lifespan of metal components and structures (Abu-Rayyan et al., 2022).
Environmental and Safety Considerations
While not directly related to the specific compound , research on the broader category of acrylamides, including their environmental and safety aspects, is critical. Studies have extensively reviewed the chemistry, biochemistry, and safety of acrylamide, providing a foundation for understanding the potential impacts of these compounds on human health and the environment (Friedman, 2003).
Properties
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O5/c18-12-7-16-15(25-9-26-16)6-10(12)5-11(8-19)17(22)20-13-3-1-2-4-14(13)21(23)24/h1-7H,9H2,(H,20,22)/b11-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDNTOKAAXKSP-VZUCSPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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